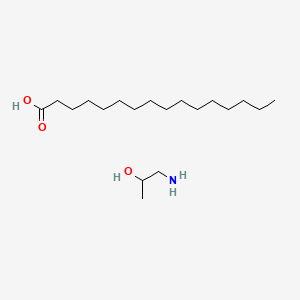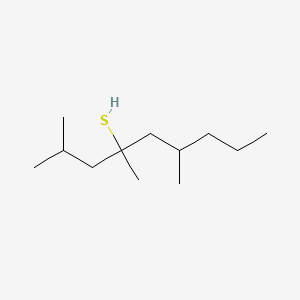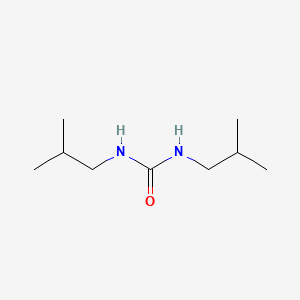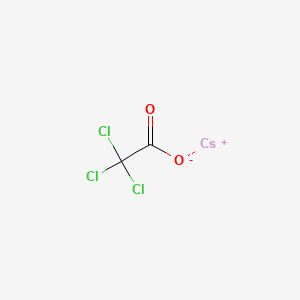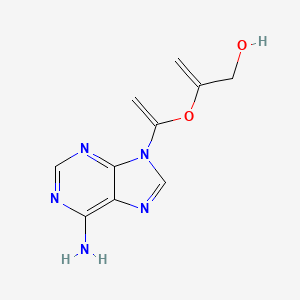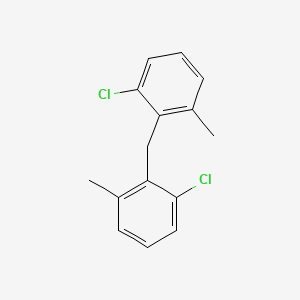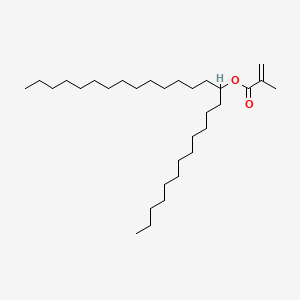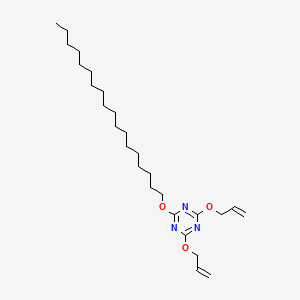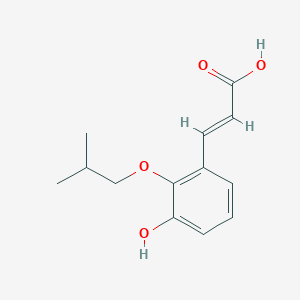
Diisopropyl dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl dodecanedioate is an organic compound with the molecular formula C18H34O4This compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Diisopropyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Diisopropyl dodecanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isopropanol.
Scientific Research Applications
Diisopropyl dodecanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of lubricants, plasticizers, and coatings
Mechanism of Action
The mechanism of action of diisopropyl dodecanedioate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release dodecanedioic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Diisopropyl dodecanedioate can be compared with other similar compounds, such as:
Diethyl dodecanedioate: Similar ester with ethyl groups instead of isopropyl groups.
Dimethyl dodecanedioate: Another ester with methyl groups.
Dodecanedioic acid: The parent diacid from which this compound is derived.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different alkyl groups attached to the ester functional group.
Properties
CAS No. |
61635-55-0 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dipropan-2-yl dodecanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)21-17(19)13-11-9-7-5-6-8-10-12-14-18(20)22-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
VDAKTNSFAPXQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


